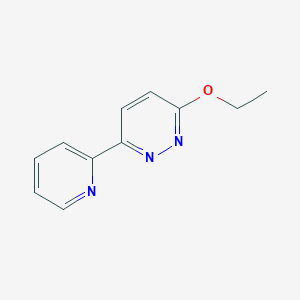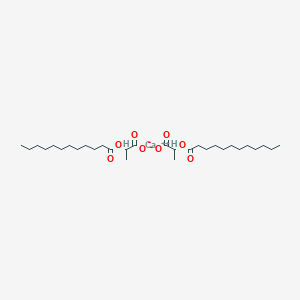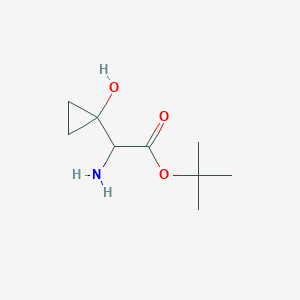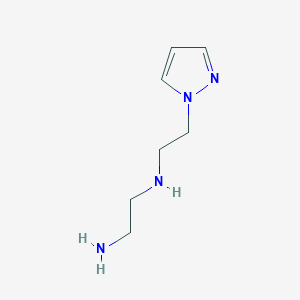
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-isopropoxyacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反应分析
Types of Reactions
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride involves its ability to form stable ylides, which are intermediates in various organic reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating nucleophilic substitution and other reactions. The compound can also interact with biological membranes, affecting their function and integrity.
相似化合物的比较
Similar Compounds
- (2-Isopropoxy-2-oxoethyl)(triphenyl)phosphonium bromide
- (2-Oxo-2-phenyl-ethyl)-triphenyl-phosphonium;tetrafluoroborate
Uniqueness
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
属性
分子式 |
C23H24ClO2P |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LJDBHVRQOVOVKY-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)




![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)

![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)





